molecular formula C5H7NO2 B1316850 1-Methylpyrrolidine-2,4-dione CAS No. 37772-91-1

1-Methylpyrrolidine-2,4-dione

Cat. No. B1316850
CAS RN: 37772-91-1
M. Wt: 113.11 g/mol
InChI Key: LVXMNKXQKQCYAH-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2,4-dione is a chemical compound with the molecular formula C5H7NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine-2,4-dione derivatives has been reported in the literature. For instance, a study described the design and synthesis of 19 pyrrolidine-2,4-dione derivatives containing the pharmacophores of both hydrazine and diphenyl ether . The synthetic route involved the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then afforded the desired compounds by reaction with thionyl chloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and HR-MS . The structure is also available in databases like PubChem .


Chemical Reactions Analysis

Pyrrolidine-2,4-diones, including this compound, are known to participate in various chemical reactions. For example, they can undergo a reaction with thionyl chloride to form 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be obtained from databases like PubChem . For instance, it has a molecular weight of 113.12 g/mol .

Mechanism of Action

1-Methylpyrrolidine-2,4-dione acts as a catalyst in organic synthesis reactions. It acts as a proton donor, facilitating the formation of a carboxylic acid group. This group is then attacked by a nucleophile, such as an amine or an alcohol, resulting in the formation of a new bond. Additionally, this compound can act as a base, facilitating the formation of an amide or an ester.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not toxic to humans or animals and is not known to have any adverse effects.

Advantages and Limitations for Lab Experiments

1-Methylpyrrolidine-2,4-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is soluble in a variety of solvents and is stable at room temperature.
However, it also has some limitations. It is sensitive to light and oxygen and should be stored in a dark, airtight container. Additionally, it is flammable and should be handled with caution.

Future Directions

1-Methylpyrrolidine-2,4-dione has a wide range of potential applications in the field of organic synthesis. In the future, it could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Furthermore, it could be used in the synthesis of materials for use in nanotechnology and biotechnology. Finally, it could be used in the synthesis of novel materials for use in industrial applications.

Scientific Research Applications

1-Methylpyrrolidine-2,4-dione is widely used in scientific research applications. It is a common reagent in organic synthesis and has been used in the synthesis of various compounds, such as pyrrolidine derivatives, pyrrolidinium salts, and pyrrolidone derivatives. It is also used as a catalyst in the synthesis of amides, esters, and lactams. Furthermore, it is used in the synthesis of various pharmaceuticals, such as anticonvulsants, antifungal agents, and anti-inflammatory agents.

Safety and Hazards

Safety data sheets provide information about the safety and hazards of 1-Methylpyrrolidine-2,4-dione. It is classified as a combustible liquid and may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

Biochemical Analysis

Biochemical Properties

1-Methylpyrrolidine-2,4-dione plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair . This inhibition can result in compromised DNA repair mechanisms, ultimately affecting cell survival and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and interactions. Studies have reported that prolonged exposure to this compound can result in altered cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enzyme activity. At higher doses, it can lead to toxic or adverse effects, including disruption of cellular function and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic processes . These interactions can lead to changes in metabolic flux and levels of key metabolites, ultimately influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXMNKXQKQCYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558453
Record name 1-Methylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37772-91-1
Record name 1-Methylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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